molecular formula C17H17IN2O4 B11550932 N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide

Cat. No.: B11550932
M. Wt: 440.23 g/mol
InChI Key: FUSSSDQPHGANPZ-VXLYETTFSA-N
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Description

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a dimethoxyphenyl group, an iodophenoxy group, and an acetohydrazide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide typically involves the condensation of 2,5-dimethoxybenzaldehyde with 2-(4-iodophenoxy)acetohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the formation of the desired product.

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The iodophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)acetohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide
  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Uniqueness

N’-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(4-iodophenoxy)acetohydrazide is unique due to the presence of the iodophenoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C17H17IN2O4

Molecular Weight

440.23 g/mol

IUPAC Name

N-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-2-(4-iodophenoxy)acetamide

InChI

InChI=1S/C17H17IN2O4/c1-22-15-7-8-16(23-2)12(9-15)10-19-20-17(21)11-24-14-5-3-13(18)4-6-14/h3-10H,11H2,1-2H3,(H,20,21)/b19-10+

InChI Key

FUSSSDQPHGANPZ-VXLYETTFSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=N/NC(=O)COC2=CC=C(C=C2)I

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=CC=C(C=C2)I

Origin of Product

United States

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